molecular formula C10H11NO3 B2886697 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 1506924-95-3

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B2886697
CAS No.: 1506924-95-3
M. Wt: 193.202
InChI Key: KDFVYWRSLPAUTN-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound with a benzoxazine core structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-11-8-3-2-7(10(12)13)4-9(8)14-6/h2-4,6,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVYWRSLPAUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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